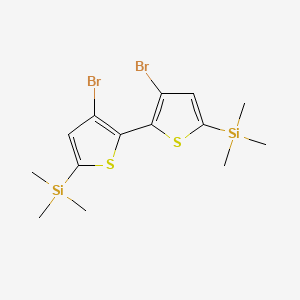

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-bromo-5-(3-bromo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVPMCCGPMMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578943 | |

| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-50-5 | |

| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene, a key building block in the development of advanced organic electronic materials. The synthesis is presented as a robust two-step process, commencing with the preparation of the precursor, 3,3'-Dibromo-2,2'-bithiophene, followed by a highly regioselective double silylation. This guide emphasizes the critical experimental parameters, underlying chemical principles, and safety considerations necessary for the successful and reproducible synthesis of this versatile compound.

Introduction

This compound is a pivotal organosilicon compound in the field of materials science and organic electronics. Its unique molecular architecture, featuring a bithiophene core with bromine and trimethylsilyl functionalities at specific positions, allows for tailored modifications, making it an ideal precursor for the synthesis of conducting polymers and small molecules with desirable electronic and optical properties. The bromine atoms serve as reactive handles for further functionalization through cross-coupling reactions, while the trimethylsilyl groups enhance solubility in organic solvents, facilitating material processing and deposition. This guide offers a detailed exploration of a reliable synthetic route to this valuable compound, empowering researchers to access this key component for their investigations into novel organic semiconductors.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the precursor, 3,3'-Dibromo-2,2'-bithiophene. The second, and more critical step, is the regioselective introduction of two trimethylsilyl groups at the 5 and 5' positions of the bithiophene core. This is accomplished via a dilithiation reaction followed by quenching with an electrophilic silicon source.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,3'-Dibromo-2,2'-bithiophene

The initial step focuses on the synthesis of the dibrominated bithiophene precursor. A reliable method involves the oxidative coupling of 3-bromothiophene using lithium diisopropylamide (LDA) and copper(II) chloride.

Experimental Protocol

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Copper(II) chloride (CuCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78°C. To this, n-butyllithium (1.0 equivalent) is added dropwise, and the mixture is allowed to warm to room temperature to form the LDA solution.

-

Lithiation of 3-Bromothiophene: In a separate flame-dried flask under nitrogen, a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78°C. The freshly prepared LDA solution is then added dropwise to the 3-bromothiophene solution. The reaction mixture is stirred at -78°C for one hour.

-

Oxidative Coupling: To the reaction mixture at -78°C, anhydrous copper(II) chloride (1.05 equivalents) is added in one portion. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield 3,3'-Dibromo-2,2'-bithiophene as a white solid.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromothiophene | 163.03 | 100 | 1.0 |

| n-Butyllithium | 64.06 | 100 | 1.0 |

| Diisopropylamine | 101.19 | 110 | 1.1 |

| Copper(II) chloride | 134.45 | 105 | 1.05 |

| 3,3'-Dibromo-2,2'-bithiophene | 324.06 | - | - |

Table 1: Stoichiometry for the synthesis of 3,3'-Dibromo-2,2'-bithiophene.

Part 2: Synthesis of this compound

This crucial step involves the regioselective silylation of the 5 and 5' positions of the bithiophene core. This is achieved through a dilithiation reaction using n-butyllithium, followed by quenching with trimethylsilyl chloride. The low temperature is critical to ensure the kinetic deprotonation at the desired positions and to prevent unwanted side reactions.

Experimental Protocol

Materials:

-

3,3'-Dibromo-2,2'-bithiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel

Procedure:

-

Reaction Setup: A solution of 3,3'-Dibromo-2,2'-bithiophene (1.0 equivalent) in anhydrous THF is placed in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The solution is cooled to -78°C using a dry ice/acetone bath.

-

Dilithiation: To the cooled solution, n-butyllithium (2.2 equivalents) is added dropwise while maintaining the internal temperature below -70°C. The reaction mixture is stirred at -78°C for 1-2 hours.

-

Silylation: Trimethylsilyl chloride (2.5 equivalents) is then added dropwise to the reaction mixture at -78°C. After the addition is complete, the reaction is slowly allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a solid.

| Reagent/Product | Molecular Weight ( g/mol ) | Equivalents |

| 3,3'-Dibromo-2,2'-bithiophene | 324.06 | 1.0 |

| n-Butyllithium | 64.06 | 2.2 |

| Trimethylsilyl chloride | 108.64 | 2.5 |

| This compound | 468.42 | - |

Table 2: Stoichiometry for the silylation of 3,3'-Dibromo-2,2'-bithiophene.

Sources

Physicochemical properties of silylated dibromobithiophene

An In-Depth Technical Guide to the Physicochemical Properties of Silylated Dibromobithiophenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-based π-conjugated organic materials are a cornerstone of modern organic electronics, finding applications in field-effect transistors (OFETs), photovoltaics (OPVs), and sensors.[1][2] This guide delves into a specific, highly functional class of these materials: silylated dibromobithiophenes. The strategic introduction of bromine atoms serves as synthetic handles for subsequent cross-coupling reactions, enabling the construction of complex conjugated systems.[3][4] Concurrently, the incorporation of silyl groups provides a powerful tool for tuning the material's physicochemical properties. Silylation enhances solubility and solution processability, crucial for fabricating large-area, low-cost devices, and critically influences the electronic energy levels and solid-state packing of the molecules, which directly impacts device performance.[5][6] This document provides a comprehensive overview of the synthesis, electronic and optical characteristics, and solid-state properties of silylated dibromobithiophenes, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern their function.

The Molecular Architecture: Design and Rationale

The performance of an organic semiconductor is not accidental; it is the result of precise molecular engineering. In silylated dibromobithiophenes, each component of the molecule serves a distinct and vital purpose.

-

1.1 The Bithiophene Core: The bithiophene unit provides a rigid, planar, and electron-rich π-conjugated backbone. This inherent planarity facilitates intermolecular π-π stacking in the solid state, which is the primary pathway for charge transport in organic semiconductor films.[7][8]

-

1.2 Strategic Bromination: The two bromine atoms are not merely substituents; they are versatile synthetic linchpins. Their presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the extension of the π-conjugated system by linking the dibromobithiophene core to other aromatic or electron-donating/accepting units.[4] This modularity is essential for fine-tuning the material's electronic properties for specific applications.

-

1.3 The Impact of Silylation: The introduction of bulky silyl groups, such as triisopropylsilyl (TIPS) or triethylsilyl (TES), is a key strategy for property modulation.

-

Solubility: The nonpolar, sterically demanding nature of silyl groups disrupts strong intermolecular forces, significantly improving the material's solubility in common organic solvents. This is paramount for solution-based processing techniques like spin-coating or inkjet printing.[6]

-

Morphology Control: Silyl groups influence the way molecules pack in the solid state. By preventing excessively close co-facial π-stacking, they can promote a more ordered, edge-on packing motif relative to the substrate, which is often beneficial for charge transport in OFETs.[9]

-

Electronic Tuning: Silicon's unique electronic character can subtly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), impacting charge injection and the material's stability.[5]

-

Synthesis and Functionalization

The synthesis of silylated dibromobithiophenes can be approached through several routes, with direct C-H activation being a modern and efficient method.

General Synthetic Pathway: Catalytic Silylation

A common and effective method involves the direct, catalyst-mediated silylation of a pre-brominated bithiophene core. This approach leverages transition metal catalysts, often iridium-based, to selectively activate a C-H bond on the thiophene ring and form a C-Si bond.[3]

Diagram: General Synthesis Workflow

Below is a conceptual workflow for the catalytic silylation of a dibromobithiophene precursor.

Caption: General workflow for the catalytic silylation of dibromobithiophene.

Experimental Protocol: Iridium-Catalyzed Silylation of 3,3'-Dibromo-2,2'-bithiophene

This protocol describes a representative procedure for the direct C-H silylation at the 5 and 5' positions.

Materials:

-

3,3'-Dibromo-2,2'-bithiophene

-

Triethylsilane (HSiEt₃)

-

[Ir(cod)OMe]₂ (Iridium catalyst)

-

dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (Ligand)

-

Anhydrous solvent (e.g., Toluene)

-

Standard Schlenk line or glovebox equipment

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere Setup: All glassware should be oven-dried and the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or in a glovebox. This is critical as the iridium catalyst can be sensitive to air and moisture.

-

Reactant Combination: To a Schlenk flask, add 3,3'-dibromo-2,2'-bithiophene (1.0 eq), the iridium catalyst (e.g., 1.5 mol%), and the dtbpy ligand (e.g., 3.0 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of triethylsilane (approx. 2.5 eq).

-

Reaction: Seal the flask and heat the mixture in an oil bath at a specified temperature (e.g., 80 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a nonpolar eluent system (e.g., hexanes) to isolate the desired 5,5'-bis(triethylsilyl)-3,3'-dibromo-2,2'-bithiophene product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic Properties: Tuning for Charge Transport

The electronic structure, specifically the energy of the frontier molecular orbitals (HOMO and LUMO), dictates a material's ability to accept, transport, and inject charge carriers (holes or electrons).[10][11]

HOMO, LUMO, and the Electrochemical Gap

-

HOMO (Highest Occupied Molecular Orbital): This level corresponds to the ionization potential of the molecule. A higher HOMO energy level (less negative) facilitates hole injection from the electrode.

-

LUMO (Lowest Unoccupied Molecular Orbital): This level relates to the electron affinity. A lower LUMO energy level facilitates electron injection.

-

Energy Gap (E_g): The difference between the HOMO and LUMO levels is the electrochemical energy gap, which is a key factor determining the material's optical absorption properties.

Silylation can subtly raise the HOMO level due to the electron-donating nature of the silyl group, which can be beneficial for p-type (hole-transporting) materials.[12]

Table 1: Representative Electronic Properties

| Compound | Silyl Group | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| Representative Molecule A | -Si(CH₃)₃ | -5.35 | -2.15 | 3.20 |

| Representative Molecule B | -Si(C₂H₅)₃ | -5.31 | -2.18 | 3.13 |

| Representative Molecule C | -Si(i-C₃H₇)₃ | -5.28 | -2.20 | 3.08 |

| Note: These values are illustrative and can vary based on the specific molecular structure and measurement conditions. |

Diagram: OFET Energy Level Alignment

Proper alignment between the semiconductor's HOMO/LUMO levels and the work function of the source/drain electrodes is crucial for efficient charge injection.

Caption: Energy level diagram for a p-type organic semiconductor relative to a gold electrode.

Experimental Protocol: Determining HOMO/LUMO via Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[13]

Materials:

-

Silylated dibromobithiophene sample

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum disk)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

-

Ferrocene (for internal calibration)

-

Potentiostat

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the silylated dibromobithiophene in the solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

-

Deoxygenation: Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Perform the cyclic voltammetry scan, sweeping the potential from a neutral value towards positive potentials to find the oxidation peak, and then towards negative potentials to find the reduction peak.

-

Calibration: After the sample run, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox,onset) and onset reduction potential (E_red,onset) from the voltammogram.

-

Calculate the HOMO and LUMO levels using the following empirical formulas[14]:

-

HOMO (eV) = -[E_ox,onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red,onset - E₁/₂(Fc/Fc⁺) + 4.8] (The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level).

-

-

Optical Properties: Interaction with Light

The optical properties determine a material's color and its suitability for applications like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).

UV-Visible Absorption and Photoluminescence

The absorption of light in these molecules is typically dominated by π-π* transitions within the conjugated bithiophene core. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.[15] Photoluminescence (fluorescence) is the emission of light upon relaxation from an excited state. The difference in energy between the absorption and emission maxima is known as the Stokes shift.

Table 2: Representative Optical Properties (in solution)

| Compound | Silyl Group | λ_abs_max (nm) | λ_em_max (nm) | Optical Gap (eV) |

| Representative Molecule A | -Si(CH₃)₃ | 385 | 450 | 3.22 |

| Representative Molecule B | -Si(C₂H₅)₃ | 388 | 455 | 3.19 |

| Representative Molecule C | -Si(i-C₃H₇)₃ | 392 | 460 | 3.16 |

| Note: The optical gap is calculated from the onset of the absorption spectrum and is typically slightly larger than the electrochemical gap. |

Experimental Protocol: Characterizing Optical Properties

Materials:

-

Silylated dibromobithiophene sample

-

UV-Vis grade solvent (e.g., chloroform, THF)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a very dilute solution of the sample in the chosen solvent. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Photoluminescence (PL) Measurement:

-

Using the same solution, place the cuvette in the fluorometer.

-

Set the excitation wavelength (λ_ex) to be at or near the λ_max determined from the absorption spectrum.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission (λ_em_max).

-

Solid-State Properties and Device Performance

While solution properties are important for processing, it is the material's characteristics in the solid state (as a thin film) that ultimately govern device performance.

Molecular Packing and Charge Carrier Mobility

Charge transport in organic semiconductors is a hopping process, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on the distance and orbital overlap between molecules, a function of the solid-state packing.[9][16]

-

Charge Carrier Mobility (μ): This is the key performance metric for a transistor, quantifying how quickly charge carriers move through the material under an applied electric field. Higher mobility leads to faster switching speeds and higher current output.[10][17] Silylated bithiophenes have been shown to achieve respectable hole mobilities, often in the range of 10⁻³ to 10⁻¹ cm²/Vs.

Diagram: OFET Device Architecture

The most common device structure for testing these materials is the bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor (OFET).

Sources

- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thienoacene-based organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene (CAS 207742-50-5) for Advanced Organic Electronics

Foreword for the Modern Researcher

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving next-generation device performance. This guide provides a comprehensive technical overview of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene (CAS 207742-50-5), a key monomer for the synthesis of high-performance conjugated polymers. We will delve into its chemical structure, physicochemical properties, and critically, its application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document is intended for researchers, scientists, and drug development professionals (where applicable for related bioactive derivatives) seeking to leverage this versatile compound in their research and development endeavors. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and practical applicability.

Molecular Architecture and Physicochemical Profile

This compound is an organosilicon compound featuring a bithiophene core.[1] This core structure is the foundation of many successful organic semiconductors. The strategic placement of bromo- and trimethylsilyl (TMS) groups imparts a unique combination of reactivity and processability.

The bromine atoms at the 3 and 3' positions serve as reactive handles for subsequent polymerization reactions, most notably through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations.[2][3] The TMS groups at the 5 and 5' positions enhance the solubility of the monomer in common organic solvents, a critical factor for solution-based processing of organic electronic devices.[1] Furthermore, the presence of sulfur in the thiophene rings contributes to the distinct optical and electronic properties of the resulting materials.[1]

| Property | Value | Source |

| CAS Number | 207742-50-5 | [4] |

| Molecular Formula | C₁₄H₂₀Br₂S₂Si₂ | [4] |

| Molecular Weight | 468.42 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 85-90 °C | [4] |

| Solubility | Soluble in common organic solvents | [1] |

| SMILES | C--INVALID-LINK--(C)c1cc(Br)c(s1)-c2sc(cc2Br)--INVALID-LINK--(C)C | [4] |

| InChI | 1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 | [4] |

Synthesis of the Monomer: A Foundational Protocol

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis pathway for the target monomer.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Step 1: Synthesis of 2-(Trimethylsilyl)thiophene.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve thiophene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add chlorotrimethylsilane (TMS-Cl) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(trimethylsilyl)thiophene.

-

-

Step 2: Synthesis of 2-Bromo-5-(trimethylsilyl)thiophene.

-

Dissolve 2-(trimethylsilyl)thiophene in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Protect the reaction from light and cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise over a period of 1-2 hours.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

-

Step 3: Oxidative Coupling to form this compound.

-

The synthesis of the final product from a suitable precursor would likely involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For instance, a suitably functionalized thiophene monomer could be coupled to afford the bithiophene structure. Given the starting material, an alternative could be a direct oxidative coupling. The following is a general procedure for an oxidative coupling:

-

Dissolve the precursor, 2-bromo-5-(trimethylsilyl)thiophene, in an appropriate solvent like anhydrous chloroform or nitrobenzene.

-

Add a stoichiometric amount of an oxidizing agent, such as iron(III) chloride (FeCl₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by pouring the mixture into methanol.

-

Filter the resulting precipitate and wash thoroughly with methanol and water.

-

The crude product can be further purified by recrystallization or sublimation.

-

Electronic Properties: The Heart of a Semiconductor

The performance of an organic semiconductor is intrinsically linked to its frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the efficiency of charge injection, transport, and the open-circuit voltage in photovoltaic devices.

While specific experimental data for this compound is not available in the searched literature, the HOMO and LUMO levels can be reliably estimated using a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.[6][7]

Experimental Protocol for HOMO/LUMO Determination:

-

Cyclic Voltammetry (CV):

-

Prepare a dilute solution of the compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram and determine the onset oxidation potential (Eox).

-

The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8].

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent.

-

Record the absorption spectrum and determine the absorption onset wavelength (λonset).

-

Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

-

The LUMO energy level can then be calculated as: LUMO = HOMO + Eg.

-

Theoretical Insights: Density Functional Theory (DFT) calculations can provide valuable theoretical predictions of HOMO and LUMO levels, offering guidance for experimental design. For related dibromo-bithiophene molecules, DFT studies have shown that the introduction of electron-withdrawing or -donating groups can significantly tune the FMO energies.[8] The trimethylsilyl groups in the target molecule are generally considered to be weakly electron-donating, which would be expected to slightly raise the HOMO level compared to an unsubstituted bithiophene.

Polymerization and Application in Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conjugated polymers. These polymers are the active materials in various organic electronic devices.

Polymerization Workflow:

Caption: General workflow for the synthesis and characterization of polymers from the target monomer.

Experimental Protocol: Stille Polymerization (Generalized): [2][9]

-

In a glovebox, charge a flame-dried Schlenk flask with this compound, an equimolar amount of a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (e.g., P(o-tolyl)₃).

-

Add anhydrous, degassed toluene to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer under vacuum.

Application in Organic Field-Effect Transistors (OFETs):

The synthesized polymers can be used as the active semiconductor layer in OFETs.

OFET Fabrication Protocol (Generalized): [10]

-

Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol.

-

Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the polymer film.

-

Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit a thin film onto the substrate using a technique like spin-coating.

-

Annealing: Anneal the polymer film at an optimized temperature to improve its crystallinity and charge transport properties.

-

Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the polymer film through a shadow mask by thermal evaporation.

-

Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics to determine parameters like charge carrier mobility and the on/off ratio.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Keep in a cool, dry, and well-ventilated place. The compound may be air and light-sensitive.[5]

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of advanced organic semiconducting materials. Its well-defined structure, which combines reactive sites for polymerization with solubilizing groups, makes it an attractive candidate for creating polymers with tailored electronic properties. While this guide provides a comprehensive overview based on existing knowledge, further experimental validation of the proposed synthesis and detailed characterization of its electronic properties are crucial next steps. The continued exploration of polymers derived from this monomer holds significant promise for the development of next-generation flexible and solution-processable electronic devices.

References

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3 -Dibromo-5,5 -bis(trimethylsilyl)-2,2 -bithiophene 96 207742-50-5 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ossila.com [ossila.com]

Molecular weight and formula of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

An In-Depth Technical Guide to 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Introduction

This compound is a specialized organosilicon and organobromine compound that serves as a critical building block in the field of materials science. Its unique structure, featuring a bithiophene backbone functionalized with bromine atoms and trimethylsilyl (TMS) groups at specific positions, makes it an invaluable monomer for the synthesis of advanced organic electronic materials. The bromine atoms provide reactive sites for cross-coupling reactions, while the TMS groups enhance solubility and can influence the molecular packing and electronic properties of resulting polymers. This guide provides a comprehensive overview of its molecular profile, a robust synthesis protocol, characterization data, and key applications for professionals in research and development.

Core Molecular Profile

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data

The key physicochemical properties are presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀Br₂S₂Si₂ | [1][2][3][4] |

| Molecular Weight | 468.41 - 468.42 g/mol | [1][2][3][4] |

| CAS Number | 207742-50-5 | [1][2][3][5] |

| Appearance | White to light yellow crystalline solid/powder | [6] |

| Melting Point | 85 - 91 °C | [6] |

| Purity (Typical) | ≥96% | [5] |

| Solubility | Soluble in common organic solvents like THF, Chloroform, Toluene | (General knowledge) |

Synthesis and Purification Protocol

While several routes can be envisaged, a common and logical approach involves the initial formation of the 3,3'-dibromo-2,2'-bithiophene core, followed by bilateral silylation at the 5 and 5' positions. This section details a representative, field-proven methodology.

Expertise & Rationale

The synthetic strategy hinges on fundamental principles of organometallic chemistry.

-

Step 1 (Dimerization): The formation of the 3,3'-dibromo-2,2'-bithiophene intermediate is achieved via a lithium-halogen exchange followed by a copper-catalyzed oxidative coupling. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) selectively deprotonates the most acidic proton on 3-bromothiophene (at the 2-position) to form a lithiated intermediate. The subsequent addition of a copper(II) salt, like CuCl₂, facilitates the oxidative coupling to form the C-C bond between the two thiophene rings[7].

-

Step 2 (Silylation): The terminal 5 and 5' positions of the bithiophene are the most acidic remaining sites. A strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate these positions. The reaction is again performed at low temperature to prevent side reactions. The resulting dilithio-anion is a powerful nucleophile that readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMS-Cl), forming the desired C-Si bonds.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

3-Bromothiophene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Copper(II) Chloride (CuCl₂, anhydrous)

-

Chlorotrimethylsilane (TMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous NH₄Cl, brine, and water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

Part A: Synthesis of 3,3'-Dibromo-2,2'-bithiophene [7]

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. All steps must be performed under an inert atmosphere.

-

LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 eq.) dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes to generate the LDA solution.

-

Lithiating Thiophene: In a separate flask, dissolve 3-bromothiophene (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Coupling Reaction: Add anhydrous CuCl₂ (1.05 eq.) in one portion to the reaction mixture. The mixture will likely change color.

-

Warm-up & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Work-up: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield 3,3'-dibromo-2,2'-bithiophene as a solid.

Part B: Synthesis of this compound

-

Setup: In a new flame-dried flask under inert atmosphere, dissolve the 3,3'-dibromo-2,2'-bithiophene (1.0 eq.) from Part A in anhydrous THF.

-

Dilithiation: Cool the solution to -78 °C. Add n-BuLi (2.2 eq.) dropwise, ensuring the internal temperature does not rise significantly. A color change is expected. Stir the mixture at -78 °C for 1-2 hours.

-

Silylation: Add chlorotrimethylsilane (TMS-Cl, >2.5 eq.) dropwise to the solution at -78 °C.

-

Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for another 2-4 hours. Quench the reaction by adding water.

-

Work-up: Perform an aqueous work-up as described in Part A, step 6.

-

Final Purification: Concentrate the dried organic phase. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by column chromatography (silica gel, hexanes) to yield the final product.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H-NMR Spectroscopy

-

Solvent: CDCl₃

-

Expected Peaks:

-

~ 7.1-7.3 ppm (s, 2H): This singlet corresponds to the two equivalent protons at the 4 and 4' positions of the bithiophene rings. The singlet nature arises from the symmetrical substitution of the molecule.

-

~ 0.3 ppm (s, 18H): This strong singlet corresponds to the 18 equivalent protons of the two trimethylsilyl (Si(CH₃)₃) groups.

-

¹³C-NMR Spectroscopy

-

Solvent: CDCl₃

-

Expected Peaks:

-

~145 ppm, ~140 ppm, ~135 ppm, ~110 ppm: A set of four distinct signals in the aromatic region corresponding to the four unique carbon environments in the bithiophene backbone (C2/C2', C3/C3', C4/C4', C5/C5').

-

~ -1.0 ppm: A signal in the upfield region corresponding to the methyl carbons of the trimethylsilyl groups.

-

Note: Actual chemical shifts may vary slightly based on solvent, concentration, and instrument calibration. The provided NMR data is based on representative spectra from a commercial supplier.[1]

Applications in Materials Science

The molecular architecture of this compound makes it a highly valuable monomer for creating π-conjugated polymers used in organic electronics. The two bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions.

Role in Polymerization

This monomer is primarily used in Stille and Suzuki cross-coupling polymerizations.[8][9]

-

Stille Coupling: Reacts with an organotin comonomer (e.g., a distannylated aromatic compound) in the presence of a palladium catalyst (like Pd(PPh₃)₄) to form a new C-C bond, extending the polymer chain.[10][11][12]

-

Suzuki Coupling: Reacts with an organoboron comonomer (e.g., a diboronic acid or ester) in the presence of a palladium catalyst and a base to form the polymer.[9][13][14]

The choice between Stille and Suzuki coupling often depends on the stability of the comonomer and the desired reaction conditions. The Stille reaction is known for its tolerance to a wide variety of functional groups, though organotin compounds are toxic.[11] The Suzuki reaction uses less toxic boron reagents and is often considered a "greener" alternative.[13]

Application Workflow Diagram

Caption: Polymer synthesis and application using the title compound as a key monomer.

The resulting polymers often exhibit semiconducting properties, making them suitable for the active layer in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[15] The bithiophene unit acts as an electron-rich (donor) segment in donor-acceptor (D-A) type copolymers, a common design strategy for tuning the electronic band gap of organic semiconductors.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling is crucial for both safety and maintaining the integrity of the compound.

-

Safety: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical attention.

-

-

Storage: The compound is sensitive to light and air.[6]

-

Conditions: Store in a tightly sealed container under an inert gas atmosphere (e.g., argon or nitrogen). It is recommended to store in a cool, dark place (e.g., <15 °C).[6]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- This citation was not used in the final response.

-

Synthesis and polymerization of 2,2'-bithiophenes substituted with π-conjugated arms. (n.d.). ResearchGate. [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (n.d.). Royal Society of Chemistry. [Link]

-

Zhang, R., et al. (2016). One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects. ACS Applied Materials & Interfaces. [Link]

-

Liu, B., & Yu, W. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). Royal Society of Chemistry. [Link]

-

Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. (n.d.). ResearchGate. [Link]

-

Asiri, A. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. minio.scielo.br [minio.scielo.br]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. scienceopen.com [scienceopen.com]

- 5. (3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) 97% | CAS: 207742-50-5 | AChemBlock [achemblock.com]

- 6. This compound | 207742-50-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3,3'-Dibromo-2,2'-bithiophene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene is a versatile building block in the synthesis of organic electronic materials, particularly for the creation of polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its utility stems from the strategic placement of bromine atoms, which allow for further functionalization via cross-coupling reactions, and the trimethylsilyl (TMS) groups, which enhance solubility and can be readily converted to other functional groups. A thorough structural characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound, offering insights into the influence of its substituents on the spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectral data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two main signals: one for the thiophene ring protons and another for the protons of the trimethylsilyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4, H4' | ~7.15 | Singlet | 2H |

| Si(CH₃)₃ | ~0.30 | Singlet | 18H |

Rationale for Predicted ¹H NMR Chemical Shifts:

-

Thiophene Protons (H4, H4'): The chemical shift of the protons on a thiophene ring is influenced by the electronic effects of the substituents. In the parent compound, 3,3'-dibromo-2,2'-bithiophene, the protons at the 4 and 4' positions appear as a doublet around 7.09 ppm. The introduction of a trimethylsilyl group at the 5-position of a thiophene ring generally causes a slight downfield shift of the adjacent proton due to its weak electron-donating nature through σ-π hyperconjugation. Therefore, the signal for H4 and H4' is predicted to be a singlet around 7.15 ppm. The singlet multiplicity arises from the symmetry of the molecule, making H4 and H4' chemically equivalent, and the absence of adjacent protons for coupling.

-

Trimethylsilyl Protons (Si(CH₃)₃): The protons of the trimethylsilyl groups are highly shielded and typically appear at a very upfield chemical shift, usually between 0.2 and 0.4 ppm. For 2-bromo-5-(trimethylsilyl)thiophene, the TMS protons resonate at 0.28 ppm. Given the similar electronic environment in the target molecule, a chemical shift of approximately 0.30 ppm is expected for the 18 equivalent protons of the two TMS groups, appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five signals: four for the carbon atoms of the bithiophene core and one for the methyl carbons of the trimethylsilyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C2' | ~138.0 |

| C3, C3' | ~114.0 |

| C4, C4' | ~136.0 |

| C5, C5' | ~145.0 |

| Si(CH₃)₃ | ~ -1.0 |

Rationale for Predicted ¹³C NMR Chemical Shifts:

The prediction of the ¹³C NMR chemical shifts is based on the known data for 3,3'-dibromo-2,2'-bithiophene and the established substituent chemical shift (SCS) effects of a trimethylsilyl group on a thiophene ring.

-

C2, C2': In 3,3'-dibromo-2,2'-bithiophene, the C2 carbon appears around 128.8 ppm. The silyl group at C5 is expected to have a minor effect on the chemical shift of the distant C2 carbon.

-

C3, C3': The carbon atom bearing the bromine (C3) is found at approximately 112.6 ppm in 3,3'-dibromo-2,2'-bithiophene. The TMS group at the 5-position will have a small shielding effect on this carbon, hence a slightly upfield shift is predicted.

-

C4, C4': The C4 carbon in 3,3'-dibromo-2,2'-bithiophene is at about 130.8 ppm. The TMS group at the adjacent C5 position is expected to cause a significant downfield shift due to the β-effect of the silicon atom.

-

C5, C5': The C5 carbon, directly attached to the silicon atom, will experience a strong deshielding effect. In silylated aromatics, the ipso-carbon (the carbon attached to the silicon) is typically shifted downfield by about 15-20 ppm relative to the unsubstituted position.

-

Si(CH₃)₃: The methyl carbons of the trimethylsilyl group are highly shielded and characteristically appear at a chemical shift slightly below 0 ppm, often around -1.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition

-

Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

Data Processing

The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR software. The processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (spectrum).

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the influence of the bromo and trimethylsilyl substituents on the chemical shifts of the thiophene ring, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol provided herein serves as a robust starting point for acquiring high-quality NMR data, ensuring accurate and reliable characterization for applications in materials science and drug discovery.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

A Technical Guide to the Crystal Structure Analysis of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene is a versatile building block in the synthesis of advanced organic electronic materials.[1][2] Its utility stems from the strategic placement of bromine and trimethylsilyl (TMS) groups, which allow for subsequent functionalization and influence molecular packing—a critical determinant of material performance. This guide provides an in-depth, technical walkthrough of the methodologies required to determine and analyze the single-crystal structure of this compound. While a published crystal structure for this specific molecule is not currently available in open databases like the Cambridge Structural Database (CSD)[3][4], this document outlines the complete, field-proven workflow from crystal growth to structural refinement and interpretation, grounded in the established principles of small-molecule crystallography.

Introduction: The Significance of Structural Analysis

Thiophene-based oligomers and polymers are cornerstones of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5] The performance of these materials is not solely dependent on the intrinsic electronic properties of the molecule but is profoundly influenced by the organization of molecules in the solid state.[5][6] Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating this three-dimensional arrangement.[7][8]

For this compound, a detailed structural understanding would reveal:

-

Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., π-π stacking, Br···Br or Br···S halogen bonding, van der Waals forces) that dictate crystal packing.[9][10]

-

Structure-Property Correlations: How the molecular packing influences charge transport pathways, which is essential for designing high-performance semiconductor materials.[5]

The bulky trimethylsilyl groups are known to enhance solubility and can influence molecular stacking, while the bromine atoms provide reactive sites for further chemical modification and can participate in halogen bonding to direct crystal packing.

Synthesis and Crystallization: The Foundational Step

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis

The target compound, this compound (CAS No: 207742-50-5), is commercially available and can be synthesized through established organometallic coupling reactions.[1][11][12] A common synthetic route involves the selective lithiation and subsequent silylation and bromination of 2,2'-bithiophene. Purity is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification is typically achieved by column chromatography followed by recrystallization.

Growing Single Crystals

Obtaining single crystals suitable for SC-XRD can be challenging and often requires screening various conditions.[7] For small organic molecules like the topic compound, which is a solid with a melting point of approximately 85-90°C, several methods are effective.[1]

Core Principle: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered growth of a single crystal lattice rather than an amorphous powder or polycrystalline mass.

Recommended Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For this molecule, solvents like hexanes, ethyl acetate, dichloromethane, or mixtures thereof are good starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator) at a constant temperature.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material.[7] The technique works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[13]

The experimental workflow can be visualized as follows:

Sources

- 1. 3,3 -Dibromo-5,5 -bis(trimethylsilyl)-2,2 -bithiophene 96 207742-50-5 [sigmaaldrich.com]

- 2. This compound | 207742-50-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. Search Results - Access Structures [ccdc.cam.ac.uk]

- 5. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.uniss.it [iris.uniss.it]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. lab.henu.edu.cn [lab.henu.edu.cn]

- 10. mdpi.com [mdpi.com]

- 11. labproinc.com [labproinc.com]

- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Solubility profile of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in the field of organic electronics. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of chemical theory and an analysis of the compound's molecular structure. We delve into the influence of the bithiophene core, the trimethylsilyl (TMS) functional groups, and the bromo substituents on solute-solvent interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring reproducible and accurate results. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.

Introduction and Physicochemical Properties

This compound is a specialized organic molecule widely employed in the synthesis of semiconducting polymers and small molecules for applications in organic field-effect transistors (OFETs) and other organic electronic devices. Its utility stems from the combination of a conjugated bithiophene backbone, which facilitates charge transport, and strategically placed functional groups that enable further chemical modifications and influence its physical properties.

A thorough understanding of a compound's solubility is paramount for its practical application. It governs the choice of solvents for synthesis, purification (e.g., recrystallization), and processing (e.g., thin-film deposition). This guide provides a detailed examination of the factors influencing the solubility of this specific bithiophene derivative and offers a robust methodology for its empirical determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀Br₂S₂Si₂ | [1] |

| Molecular Weight | ~468.41 g/mol | [1] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 85-90 °C | |

| CAS Number | 207742-50-5 | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay between intermolecular forces of the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Weak, transient forces that exist between all molecules. They become more significant with increasing molecular size and surface area.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

The solubility of organic compounds is also influenced by temperature. For most solids, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.[2]

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of this compound can be predicted by dissecting its molecular structure into its constituent parts and analyzing their individual contributions.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator

-

Calibrated positive displacement pipettes or syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC with UV detector)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is to add ~20-50 mg of the compound to 2-5 mL of the chosen solvent.

-

Record the exact mass of the compound and volume of the solvent if needed for mass balance calculations, although it is not strictly necessary for determining saturation concentration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical for complex organic molecules. [3]It is advisable to run a preliminary experiment with sampling at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

For finely suspended particles, centrifugation at the controlled temperature can be used to achieve clear separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette or syringe. It is critical not to disturb the solid at the bottom of the vial.

-

To remove any remaining microscopic particles, pass the aliquot through a syringe filter into a pre-weighed vial (if working by mass) or directly into a volumetric flask.

-

Immediately dilute the filtered sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration into the linear range of the analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound.

-

Generate a calibration curve using the chosen analytical method (e.g., absorbance vs. concentration for UV-Vis spectroscopy).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Conclusion

While specific published solubility data for this compound remains scarce, a robust predictive profile can be established through a systematic analysis of its molecular structure. The nonpolar bithiophene core and, most importantly, the bulky, lipophilic trimethylsilyl groups strongly suggest high solubility in nonpolar and moderately polar aprotic solvents. Conversely, poor solubility is anticipated in highly polar and protic solvents. For researchers requiring precise quantitative data for process optimization, the provided isothermal shake-flask protocol offers a reliable and self-validating system. This guide provides both the theoretical foundation and the practical tools to confidently handle and utilize this important building block in the advancement of organic electronics.

References

-

The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. [Online]. Available: [Link]

-

TMS Definition - Organic Chemistry II Key Term - Fiveable. [Online]. Available: [Link]

- Zhang, F., et al. (2005). Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. The Journal of Organic Chemistry, 70(25), 10275–10284.

-

Thiophene | Solubility of Things. [Online]. Available: [Link]

-

Trimethylsilyl group - Wikipedia. [Online]. Available: [Link]

-

Thiophene Derivatives and Solubility - ResearchGate. [Online]. Available: [Link]

-

Thiophene | C4H4S - PubChem. [Online]. Available: [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2024, February 12). [Video]. YouTube. [Link]

- Cole, G. M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules.

- De Witte, H., et al. (2019).

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Online]. Available: [Link]

-

Bromination of benzene (video) | Khan Academy. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Characterization of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Abstract

This technical guide provides a comprehensive overview of the electrochemical characterization of 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel organic semiconductors. We will delve into the theoretical underpinnings and practical execution of core electrochemical techniques, namely Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). The guide will elucidate how the unique substitution pattern of this molecule—electron-withdrawing bromine atoms at the 3 and 3' positions and electron-donating trimethylsilyl groups at the 5 and 5' positions—influences its electronic properties and potential for electropolymerization.

Introduction: The Strategic Design of a Versatile Thiophene Building Block

This compound is a strategically designed monomer for the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties. The substitution pattern is key to its utility:

-

3,3'-Dibromo Substitution : The presence of bromine atoms at the 3 and 3' positions serves a dual purpose. Firstly, it provides reactive sites for further functionalization through cross-coupling reactions, allowing for the extension of the conjugated system. Secondly, the electron-withdrawing nature of bromine influences the electronic properties of the bithiophene core.

-

5,5'-bis(trimethylsilyl) Substitution : The trimethylsilyl (TMS) groups at the 5 and 5' positions are known to enhance the solubility of the resulting polymers and can influence the morphology of thin films.[1] From an electronic standpoint, silyl groups typically act as weak electron-donating groups, which can impact the energy levels of the frontier molecular orbitals.[1]

This guide will explore how these structural features are manifested in the electrochemical behavior of the molecule, providing insights into its potential performance in organic electronic devices.

Core Electrochemical Characterization Techniques

The electrochemical characterization of this compound is crucial for determining its fundamental electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are essential for predicting the performance of materials in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Cyclic Voltammetry (CV): Probing the Frontier Molecular Orbitals